N-(3-methoxy-2,2-dimethylcyclobutyl)-2-azabicyclo[2.2.2]octane-6-carboxamide
Description
N-(3-methoxy-2,2-dimethylcyclobutyl)-2-azabicyclo[222]octane-6-carboxamide is a complex organic compound that features a unique bicyclic structure
Properties
IUPAC Name |
N-(3-methoxy-2,2-dimethylcyclobutyl)-2-azabicyclo[2.2.2]octane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-15(2)12(7-13(15)19-3)17-14(18)10-6-9-4-5-11(10)16-8-9/h9-13,16H,4-8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTXSQURCZYZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC)NC(=O)C2CC3CCC2NC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxy-2,2-dimethylcyclobutyl)-2-azabicyclo[2.2.2]octane-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclobutyl ring, followed by the introduction of the methoxy group and the azabicyclo[2.2.2]octane moiety. The final step involves the formation of the carboxamide group through amidation reactions. Common reagents used in these steps include various catalysts and solvents to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxy-2,2-dimethylcyclobutyl)-2-azabicyclo[2.2.2]octane-6-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
N-(3-methoxy-2,2-dimethylcyclobutyl)-2-azabicyclo[2.2.2]octane-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-methoxy-2,2-dimethylcyclobutyl)-2-azabicyclo[2.2.2]octane-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to significant biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic amides and carboxamides, such as:
- N-(3-methoxy-2,2-dimethylcyclobutyl)-2-azabicyclo[2.2.2]octane-6-carboxylate
- N-(3-methoxy-2,2-dimethylcyclobutyl)-2-azabicyclo[2.2.2]octane-6-carbamate
Uniqueness
What sets N-(3-methoxy-2,2-dimethylcyclobutyl)-2-azabicyclo[2.2.2]octane-6-carboxamide apart is its specific combination of functional groups and its unique bicyclic structure. This combination provides it with distinct chemical and biological properties that may not be present in similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
